molecular formula C26H22Cl2NOP B13148488 [(4-Chlorobenzamido)methyl](triphenyl)phosphanium chloride CAS No. 121561-24-8

[(4-Chlorobenzamido)methyl](triphenyl)phosphanium chloride

Cat. No.: B13148488
CAS No.: 121561-24-8
M. Wt: 466.3 g/mol
InChI Key: WDMCOWVYWKOUAN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorobenzamido)methylphosphanium chloride typically involves the reaction of triphenylphosphine with 4-chlorobenzyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or toluene at a controlled temperature .

Industrial Production Methods

In industrial settings, the production of (4-Chlorobenzamido)methylphosphanium chloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorobenzamido)methylphosphanium chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding phosphine oxides, while reduction can produce phosphine derivatives .

Mechanism of Action

The mechanism of action of (4-Chlorobenzamido)methylphosphanium chloride involves its role as a phase transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., aqueous and organic) by forming a complex with the reactants. This complexation increases the solubility and reactivity of the reactants, leading to improved reaction rates and yields . The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles in the reaction medium .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chlorobenzamido)methylphosphanium chloride is unique due to its specific structure, which imparts distinct reactivity and catalytic properties. Its ability to enhance reaction rates and yields in various chemical reactions makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

121561-24-8

Molecular Formula

C26H22Cl2NOP

Molecular Weight

466.3 g/mol

IUPAC Name

[(4-chlorobenzoyl)amino]methyl-triphenylphosphanium;chloride

InChI

InChI=1S/C26H21ClNOP.ClH/c27-22-18-16-21(17-19-22)26(29)28-20-30(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H

InChI Key

WDMCOWVYWKOUAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](CNC(=O)C2=CC=C(C=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

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